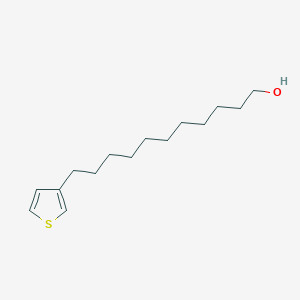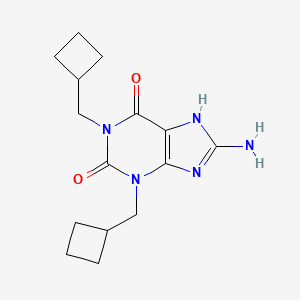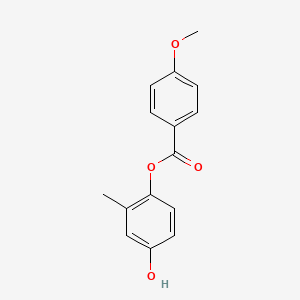
11-(Thiophen-3-yl)undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Thiophen-3-yl)undecan-1-ol is a chemical compound that features a thiophene ring attached to an undecanol chain. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, known for its diverse applications in medicinal chemistry and material science . Undecanol, on the other hand, is a fatty alcohol commonly used in flavoring and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Thiophen-3-yl)undecan-1-ol typically involves the introduction of a thiophene ring to an undecanol chain. One common method is the reaction of thiophene with an undecanol derivative under specific conditions. For example, the thiophene ring can be introduced through a palladium-catalyzed C-H arylation reaction . This method involves the use of aryl or heteroaryl bromides with thiophenes in the presence of a palladium catalyst and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
11-(Thiophen-3-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the undecanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The thiophene ring can be reduced under specific conditions to form a dihydrothiophene derivative.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 11-(Thiophen-3-yl)undecanal or 11-(Thiophen-3-yl)undecanone.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学的研究の応用
11-(Thiophen-3-yl)undecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action of 11-(Thiophen-3-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways . The undecanol chain may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
類似化合物との比較
Similar Compounds
Undecanol: A fatty alcohol with similar chain length but lacking the thiophene ring.
Thiophene: A simple heteroaromatic compound without the undecanol chain.
Uniqueness
11-(Thiophen-3-yl)undecan-1-ol is unique due to the combination of the thiophene ring and the undecanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
162152-28-5 |
|---|---|
分子式 |
C15H26OS |
分子量 |
254.4 g/mol |
IUPAC名 |
11-thiophen-3-ylundecan-1-ol |
InChI |
InChI=1S/C15H26OS/c16-12-9-7-5-3-1-2-4-6-8-10-15-11-13-17-14-15/h11,13-14,16H,1-10,12H2 |
InChIキー |
AJPLOCYCAUFFFR-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1CCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)



![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
